1,3-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester
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Overview
Description
1,3-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester: is a chemical compound with a unique structure that includes an azetidine ring, which is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester can be synthesized through several methods. One common approach involves the reaction of azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and results in the formation of the desired ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1,3-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1,3-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential as a scaffold in drug design. Its unique structure allows for the attachment of various functional groups, making it a versatile tool in medicinal chemistry .
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 1,3-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signal transduction pathways .
Comparison with Similar Compounds
- 1,3-Azetidinedicarboxylic acid, 3-bromo-, 1-(1,1-dimethylethyl) 3-methyl ester
- 1,3-Azetidinedicarboxylic acid, 3-ethynyl-, 1-(1,1-dimethylethyl) ester
- 1,3-Azetidinedicarboxylic acid, 3-[(4-methoxyphenyl)methyl]amino-, 1-(1,1-dimethylethyl) 3-methyl ester
Uniqueness: 1,3-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester stands out due to its specific ester group, which imparts unique reactivity and stability. This makes it particularly useful in applications where other similar compounds may not perform as effectively .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-4-6(5-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCADHSLPNSTDMJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14NO4- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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